molecular formula C8H9NO3 B1451568 6-(Methoxymethyl)pyridine-2-carboxylic acid CAS No. 354517-76-3

6-(Methoxymethyl)pyridine-2-carboxylic acid

Cat. No. B1451568
CAS RN: 354517-76-3
M. Wt: 167.16 g/mol
InChI Key: BDQUDJXZABWDHW-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 354517-76-3. It has a molecular weight of 167.16 . It’s a heterocyclic compound and is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 6-(Methoxymethyl)pyridine-2-carboxylic acid is represented by the formula C8H9NO3 . The InChI code for this compound is 1S/C8H9NO3/c1-12-5-6-3-2-4-7(9-6)8(10)11/h2-4H,5H2,1H3,(H,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(Methoxymethyl)pyridine-2-carboxylic acid are not available, pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can act as ligands in metal complexes .


Physical And Chemical Properties Analysis

6-(Methoxymethyl)pyridine-2-carboxylic acid is a solid compound . It’s slightly soluble in water .

Scientific Research Applications

Catalyst for Multi-component Synthesis

Pyridine-2-carboxylic acid, a compound structurally similar to 6-(Methoxymethyl)pyridine-2-carboxylic acid, has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

Neuroprotective, Immunological, and Anti-proliferative Effects

Pyridine-2-carboxylic acid is an endogenous metabolite of L-tryptophan that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . It’s plausible that 6-(Methoxymethyl)pyridine-2-carboxylic acid, due to its structural similarity, may exhibit similar properties.

pH Monitoring

Although not directly related to 6-(Methoxymethyl)pyridine-2-carboxylic acid, a commercially available compound, 6-chloroimidazo[1,2-a]-pyridine-2-carboxylic acid, has been developed to monitor pH value in acidic conditions (3.0–7.0) . This suggests potential applications of 6-(Methoxymethyl)pyridine-2-carboxylic acid in pH monitoring due to structural similarities.

Synthesis of Metal Complexes

A new pincer ligand, 6-hydroxymethylpyridine-2-carboxylic acid methyl ester, has been used in the synthesis of bipositive, tripositive, and uranyl metal complexes . Given the structural similarity, 6-(Methoxymethyl)pyridine-2-carboxylic acid could potentially be used in similar applications.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 6-(Methoxymethyl)pyridine-2-carboxylic acid could involve its use in the synthesis of new compounds and in the development of pharmaceuticals and agrochemicals .

properties

IUPAC Name

6-(methoxymethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-5-6-3-2-4-7(9-6)8(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQUDJXZABWDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665309
Record name 6-(Methoxymethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methoxymethyl)pyridine-2-carboxylic acid

CAS RN

354517-76-3
Record name 6-(Methoxymethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 300 mg (1.96 mmol) 6-hydroxymethyl-pyridine-2-carboxylic acid in 20 mL THF was added 188 mg (4.31 mmol) NaH in mineral oil (55%) at 0° C. After gas formation ceased, 310 μL (4.90 mmol) methyl iodide was added dropwise, then the mixture was stirred for 1 h at 0° C. and for 1 h at RT. The reaction mixture was diluted with EtOAc, extracted with water, washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
188 mg
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
310 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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